![molecular formula C26H19Br2N3O2 B14111187 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one](/img/structure/B14111187.png)
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one
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Overview
Description
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes a quinolinone core, a pyrazole ring, and brominated phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one typically involves multiple steps, including the formation of the quinolinone core, the introduction of the pyrazole ring, and the bromination of phenyl groups. A common synthetic route may include:
Formation of Quinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolinone structure.
Introduction of Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a suitable diketone or aldehyde.
Bromination of Phenyl Groups: Bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The brominated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one: Similar structure with chlorine atoms instead of bromine.
3-(1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one: Similar structure with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one lies in its specific brominated phenyl groups, which may confer distinct biological activities and chemical reactivity compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates both pyrazole and quinoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H19Br2N3O2
- Molecular Weight : 565.26 g/mol
- CAS Number : 312925-70-5
Structure
The compound features:
- A pyrazole ring, contributing to its biological activity.
- A quinoline structure, which is often associated with antibacterial and anticancer properties.
- Bromine substitutions that may enhance its pharmacological profile.
Anticancer Activity
Research has indicated that compounds containing pyrazole and quinoline structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tumor cell proliferation effectively.
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
This compound | TBD | MCF-7 | |
Pyrazole Derivative A | 0.08 | MCF-7 | |
Pyrazole Derivative B | 0.07 | EGFR Inhibition |
The anticancer effects are believed to be mediated through the following mechanisms:
- Inhibition of DNA Gyrase : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication and repair, suggesting a similar mechanism may be at play in cancer cells .
- Apoptosis Induction : Pyrazole compounds have been documented to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects:
- In vitro studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Compound | IC50 (nM) | Target Enzyme | Reference |
---|---|---|---|
This compound | TBD | COX-1/COX-2 | |
Pyrazole Derivative C | 3.8 | COX Inhibition |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens:
- The presence of the bromine atom may enhance the antimicrobial efficacy by increasing lipophilicity and membrane penetration.
Study 1: Anticancer Efficacy
In a recent study evaluating the compound's effects on breast cancer cell lines (MCF-7), it was found that treatment resulted in a significant reduction in cell viability at concentrations as low as 0.08 µM. This highlights its potential as a lead compound for further development in cancer therapeutics .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory activity of similar pyrazole derivatives showed that they significantly reduced pro-inflammatory cytokine levels in vitro. The findings suggest that the compound may serve as a dual-action agent—targeting both cancer cells and inflammatory pathways .
Properties
Molecular Formula |
C26H19Br2N3O2 |
---|---|
Molecular Weight |
565.3 g/mol |
IUPAC Name |
3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32) |
InChI Key |
ZEILLISTNMIGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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